

Solubility of 3-Fluorophenylacetylene in common organic solvents

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Compound of Interest

Compound Name: 3-Fluorophenylacetylene

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Solubility of 3-Fluorophenylacetylene: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Quantitative solubility data for **3-fluorophenylacetylene** in common organic solvents is not extensively documented in publicly available literature. However, by understanding the molecule's physicochemical properties and applying established principles of solubility, a robust framework for its use can be established. This guide provides a theoretical solubility profile, a general experimental protocol for determining precise solubility, and a framework for data presentation.

Physicochemical Properties and Predicted Solubility

3-Fluorophenylacetylene (C_8H_5F) is a colorless to light orange liquid with a molecular weight of 120.12 g/mol. [1][2] Its density is approximately 1.039 g/mL at 25°C, and it has a boiling point of 138°C. [1][3] The molecule's structure, featuring a phenyl ring, an ethynyl group, and a fluorine atom, dictates its solubility characteristics.

The principle of "like dissolves like" is the primary determinant of solubility. [4] **3-Fluorophenylacetylene** possesses both nonpolar (phenyl ring, alkyne group) and polar

(carbon-fluorine bond) characteristics, suggesting it will be miscible with a range of organic solvents. Its solubility profile can be predicted as follows:

- **High Solubility:** Expected in nonpolar and moderately polar aprotic solvents such as toluene, tetrahydrofuran (THF), diethyl ether, and chloroform. These solvents can effectively solvate the nonpolar phenyl and acetylene portions of the molecule. Phenylacetylene, a structurally similar compound without the fluorine atom, is soluble in acetone and miscible with diethyl ether and ethanol.[5]
- **Moderate to Good Solubility:** Expected in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. While these solvents are highly polar, they lack the strong hydrogen-bonding network of protic solvents.
- **Low Solubility:** Expected in highly polar protic solvents such as water, methanol, and ethanol. The strong hydrogen-bonding networks in these solvents would be disrupted by the largely nonpolar **3-fluorophenylacetylene** molecule, making dissolution energetically unfavorable. A safety data sheet for the compound indicates no available data for water solubility.[6]

Quantitative Solubility Data Framework

For research and development purposes, precise quantitative solubility data is often required. The following table provides a structured format for recording experimentally determined solubility values at a standard temperature (e.g., 25°C).

Solvent	Solvent Polarity (Relative)	Solubility at 25°C (g/L)	Solubility at 25°C (mol/L)	Observations
Nonpolar Aprotic				
Hexane		0.009		
Toluene		0.099		
Moderately Polar Aprotic				
Diethyl Ether		0.117		
Tetrahydrofuran (THF)		0.207		
Ethyl Acetate		0.228		
Polar Aprotic				
Acetone		0.355		
Acetonitrile		0.460		
Dimethylformamide (DMF)		0.386		
Dimethyl Sulfoxide (DMSO)		0.444		
Polar Protic				
Methanol		0.762		
Ethanol		0.654		
Water		1.000		

Solvent polarity values are provided for reference.[\[7\]](#)

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a liquid compound like **3-fluorophenylacetylene** is the isothermal equilibrium method. This procedure involves creating a saturated solution and then measuring the concentration of the solute.

Materials:

- **3-Fluorophenylacetylene**
- Selected organic solvents (analytical grade or higher)
- Scintillation vials or other sealable glass containers
- Orbital shaker or magnetic stirrer with temperature control
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with a UV detector (HPLC-UV), Gas Chromatography with a Flame Ionization Detector (GC-FID), or UV-Vis Spectrophotometer)
- Syringe filters (0.22 μ m or 0.45 μ m, compatible with the solvent)

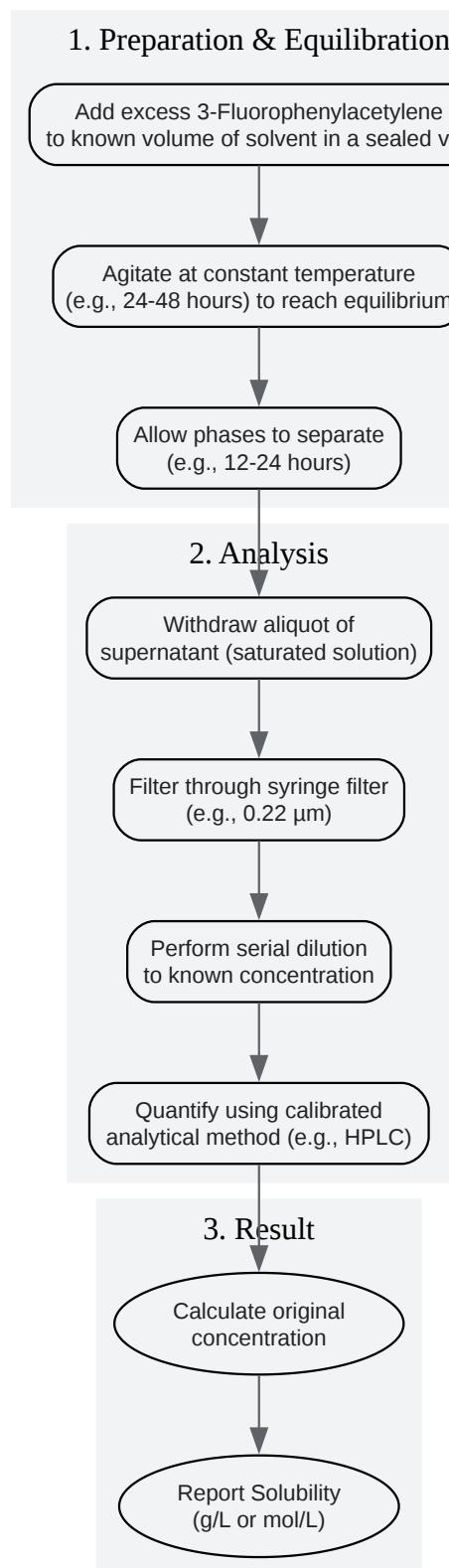
Procedure:

- Preparation: To a series of vials, add a known volume (e.g., 5 mL) of each solvent to be tested.
- Equilibration: Add an excess amount of **3-fluorophenylacetylene** to each vial, ensuring a separate liquid phase of the solute is present after initial mixing. Seal the vials tightly to prevent solvent evaporation.^[8]
- Agitation: Place the vials in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C \pm 0.5°C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.^[9]

- Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 12-24 hours to allow for complete phase separation.
- Sampling: Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a pipette. Be cautious not to disturb the undissolved solute layer.
- Filtration: Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any suspended microdroplets.
- Dilution: Dilute the filtered, saturated solution to a concentration that falls within the linear range of the analytical instrument.
- Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of **3-fluorophenylacetylene**.
- Calculation: Calculate the solubility in the original saturated solution by accounting for the dilution factor. Express the results in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

[Click to download full resolution via product page](#)**Workflow for Solubility Determination.**

This comprehensive approach, combining theoretical prediction with a robust experimental protocol, provides a solid foundation for scientists and researchers working with **3-fluorophenylacetylene** in various applications, from synthetic chemistry to drug development.

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